molecular formula C11H14ClN5O3 B12272643 Adenosine, 5'-chloro-5'-deoxy-N-methyl-

Adenosine, 5'-chloro-5'-deoxy-N-methyl-

Cat. No.: B12272643
M. Wt: 299.71 g/mol
InChI Key: ZVMLWXSKLBTAAU-UHFFFAOYSA-N
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Description

Adenosine, 5’-chloro-5’-deoxy-N-methyl- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its potent and selective agonistic activity on adenosine A1 receptors, making it a valuable tool in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 5’-chloro-5’-deoxy-N-methyl- typically involves the chlorination of adenosine derivatives. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position of the adenosine molecule. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Types of Reactions:

    Substitution Reactions: Adenosine, 5’-chloro-5’-deoxy-N-methyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of adenosine, 5’-chloro-5’-deoxy-N-methyl- involves its binding to adenosine A1 receptors. This binding activates the receptor, leading to the inhibition of adenylate cyclase activity, which in turn reduces cyclic AMP (cAMP) levels. This cascade results in various downstream effects, including modulation of neurotransmitter release and reduction of neuronal excitability .

Comparison with Similar Compounds

Uniqueness: Adenosine, 5’-chloro-5’-deoxy-N-methyl- is unique due to its high selectivity and potency for adenosine A1 receptors, making it a valuable tool for specific pharmacological studies .

Properties

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(chloromethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H14ClN5O3/c1-13-9-6-10(15-3-14-9)17(4-16-6)11-8(19)7(18)5(2-12)20-11/h3-5,7-8,11,18-19H,2H2,1H3,(H,13,14,15)

InChI Key

ZVMLWXSKLBTAAU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CCl)O)O

Origin of Product

United States

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